7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride
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Description
Scientific Research Applications
Aminomethylation and Derivative Formation
The aminomethylation reaction of related compounds to 7-Amino-2-thiaspiro[3.5]nonane 2,2-dioxide hydrochloride is used to form various derivatives. For instance, the aminomethylation of 9-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile hydrochloride with primary aliphatic amines and an excess of aqueous formaldehyde led to the formation of derivatives with complex structures, indicating the potential for diverse applications in synthetic chemistry (Khrustaleva et al., 2017).
Regioselective Synthesis
The compound is also crucial in regioselective synthesis processes. For example, it behaves as a versatile trimethylenemethane dianion synthon, a precursor for a variety of methylidenic diols, which are key in synthesizing complex molecules like 1,7-dioxaspiro[4.4]nonanes. These structures are present in a wide series of natural products, indicating the importance of such compounds in natural product synthesis (Alonso et al., 2005).
Scaffold for Nucleophilic Substitution
The compound serves as a well-behaved scaffold for the nucleophilic substitution of azides and cyanides, as shown in the case of 2,6-Dichloro-9-thiabicyclo[3.3.1]nonane. Such scaffolds are pivotal in medicinal chemistry for drug development and synthesis of biologically active molecules (Díaz et al., 2006).
Osteoclast Activity Inhibition and Bone Loss Prevention
In the field of medical chemistry, derivatives of similar compounds to this compound have been reported to inhibit mouse and human osteoclast activities and prevent bone loss in ovariectomized mice without affecting bone formation. This indicates potential therapeutic applications in treating diseases like osteoporosis (Mounier et al., 2020).
Crystal Structure Analysis
The crystal structures of certain derivatives exhibit different olefin geometry, which is significant for understanding molecular interactions and designing drugs. Such studies are fundamental in drug development and material science to understand how molecular arrangements can affect the properties of a substance (Parvez et al., 2001).
Properties
IUPAC Name |
2,2-dioxo-2λ6-thiaspiro[3.5]nonan-7-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c9-7-1-3-8(4-2-7)5-12(10,11)6-8;/h7H,1-6,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUVLUJLXGSVSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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